molecular formula C12H11ClFN3O B5276300 4-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5276300
M. Wt: 267.68 g/mol
InChI Key: GTFCXSKOYYLBSF-UHFFFAOYSA-N
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Description

4-Chloro-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenylmethyl group at the nitrogen atom, and a carboxamide group at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorophenylmethyl group: This step involves the reaction of the pyrazole derivative with a fluorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(2-chlorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
  • 4-Chloro-N-[(2-bromophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
  • 4-Chloro-N-[(2-iodophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Chloro-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-17-11(9(13)7-16-17)12(18)15-6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFCXSKOYYLBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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